Benzyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate Benzyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 317830-92-5
VCID: VC4970345
InChI: InChI=1S/C14H19NO5S/c1-21(17,18)20-11-13-8-5-9-15(13)14(16)19-10-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3
SMILES: CS(=O)(=O)OCC1CCCN1C(=O)OCC2=CC=CC=C2
Molecular Formula: C14H19NO5S
Molecular Weight: 313.37

Benzyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate

CAS No.: 317830-92-5

Cat. No.: VC4970345

Molecular Formula: C14H19NO5S

Molecular Weight: 313.37

* For research use only. Not for human or veterinary use.

Benzyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate - 317830-92-5

Specification

CAS No. 317830-92-5
Molecular Formula C14H19NO5S
Molecular Weight 313.37
IUPAC Name benzyl 2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C14H19NO5S/c1-21(17,18)20-11-13-8-5-9-15(13)14(16)19-10-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3
Standard InChI Key RIIJHQMEMCVGMQ-UHFFFAOYSA-N
SMILES CS(=O)(=O)OCC1CCCN1C(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound features a pyrrolidine ring substituted at the 2-position with a methanesulfonyloxymethyl group and a benzyl carboxylate at the 1-position. Its SMILES notation, CS(=O)(=O)OCC1CCCN1C(=O)OCc1ccccc1, provides a detailed blueprint of its connectivity. The stereochemistry of the molecule remains unspecified in most commercial sources, though enantiopure forms may be synthesized for targeted applications.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₁₉NO₅S
Molecular Weight313.37 g/mol
CAS Number317830-92-5
IUPAC NameBenzyl 2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate
SMILESCS(=O)(=O)OCC1CCCN1C(=O)OCc1ccccc1

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of Benzyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate involves multistep organic reactions:

  • Pyrrolidine Functionalization:
    The pyrrolidine ring is first substituted at the 2-position with a hydroxymethyl group via alkylation or hydroxylation.

  • Methanesulfonylation:
    The hydroxyl group undergoes sulfonylation using methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine.

  • Benzyl Ester Formation:
    The nitrogen atom of the pyrrolidine is protected with a benzyl carboxylate group using benzyl chloroformate under Schotten-Baumann conditions .

Table 2: Typical Synthesis Conditions

StepReagents/ConditionsYield
HydroxymethylationFormaldehyde, H₂O, 0–5°C60–75%
MethanesulfonylationMsCl, Et₃N, DCM, 0°C→RT85–90%
Benzyl ProtectionCbz-Cl, NaOH, H₂O/DCM, 0°C→RT70–80%

Reactivity and Modifications

The methanesulfonyloxy group acts as a leaving group, enabling nucleophilic substitution reactions. For example, displacement with amines or thiols can yield secondary amines or sulfides, respectively. The benzyl ester serves as a protective group, removable via hydrogenolysis to expose the pyrrolidine amine for further derivatization.

Applications in Pharmaceutical Research

Role in Drug Discovery

Pyrrolidine derivatives are pivotal in designing central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier. The methanesulfonyloxy group enhances electrophilicity, facilitating interactions with biological targets like G-protein-coupled receptors (GPCRs).

Case Studies and Analogues

  • Neurological Agents: Analogues with similar sulfonate esters have shown promise as dopamine receptor modulators.

  • Anticancer Candidates: Structural relatives, such as benzyl indole-pyrrolidine hybrids, exhibit tubulin polymerization inhibition.

Table 3: Comparison with Related Compounds

CompoundCAS NumberKey Functional GroupsPrimary Application
Benzyl (2R)-2-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate1251071-11-0ChlorosulfonylProtease inhibition
Benzyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylateN/AIndoleAntiproliferative agents

Future Directions and Challenges

Stereochemical Optimization

Enantioselective synthesis could unlock higher potency variants, as seen in chiral sulfonamide drugs.

Scalability Issues

Current methods rely on chromatography for purification, which is cost-prohibitive for industrial-scale production. Developing crystallization protocols may address this .

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